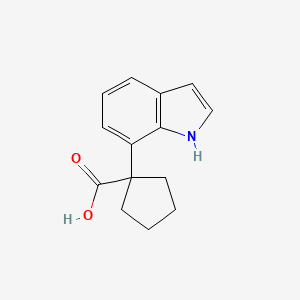
1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid is a compound that features an indole moiety attached to a cyclopentane ring with a carboxylic acid functional group. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions to form the indole ring . For example, the reaction of cyclopentanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods: Industrial production of indole derivatives may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization to form the indole ring. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or the carboxylic acid group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration with nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-2-carboxylic acid, while reduction can produce indoline derivatives .
Applications De Recherche Scientifique
1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
- 1-(1H-indol-3-yl)cyclopentane-1-carboxylic acid
- 1-methyl-1H-indole-7-carboxylic acid
- 1’,2’-dihydrospiro[cyclopentane-1,3’-indole]-7’-carboxylic acid
Uniqueness: 1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid is unique due to its specific substitution pattern on the indole ring and the presence of a cyclopentane ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H15NO2 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
1-(1H-indol-7-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c16-13(17)14(7-1-2-8-14)11-5-3-4-10-6-9-15-12(10)11/h3-6,9,15H,1-2,7-8H2,(H,16,17) |
Clé InChI |
WZLJTRLKKUZMPX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC3=C2NC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















